![molecular formula C12H11ClFN3 B1488617 3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine CAS No. 1284971-36-3](/img/structure/B1488617.png)
3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions under specific conditions . For instance, the synthesis of a related compound, “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine”, involves the reaction of two precursors, “3-chloro-2-methylphenylthiourea” and “4-fluorophenacyl bromide”, under Hantzsch thiazole synthesis conditions .Applications De Recherche Scientifique
Antibacterial Activity
The structural analogs of this compound have been shown to possess antibacterial properties. For instance, compounds with similar moieties have demonstrated in vitro antibacterial activity against pathogens like Staphylococcus aureus and Chromobacterium violaceum . The presence of the chloro and fluoro groups may enhance the compound’s ability to interact with bacterial proteins, potentially leading to the development of new antibacterial agents.
Tyrosinase Inhibition
The 3-chloro-4-fluorophenyl motif, which is closely related to the compound , has been leveraged to identify inhibitors of tyrosinase, an enzyme involved in melanin production . Such inhibitors have significant applications in treating skin pigmentation disorders and could be relevant in addressing neurodegenerative processes in diseases like Parkinson’s.
Anti-HIV Activity
Indole derivatives, which are structurally related to the compound, have been explored for their anti-HIV properties . By extension, 3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine could be a candidate for the synthesis of novel anti-HIV agents through molecular docking studies.
Antineoplastic Agents
Compounds with similar structures have been used in the treatment of various types of cancer . The chloro and fluoro substituents could be critical in designing new molecules with potential antineoplastic activities.
Neuropharmacological Research
Given the compound’s potential interaction with central nervous system receptors, it could be valuable in the synthesis of drugs aimed at treating neurological conditions such as schizophrenia or hypertension .
Safety and Hazards
Orientations Futures
The future research directions for “3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activities of similar compounds, it may be worthwhile to investigate its potential uses in medical and pharmaceutical contexts .
Propriétés
IUPAC Name |
3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c13-11-12(17-8-7-15-11)16-6-5-9-1-3-10(14)4-2-9/h1-4,7-8H,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAQBHPGRLCFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=CN=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B1488535.png)
![Methyl 2-[(6-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1488539.png)
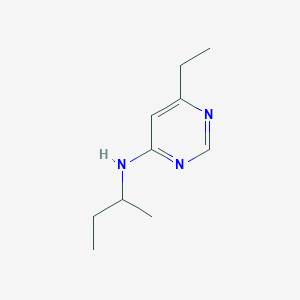

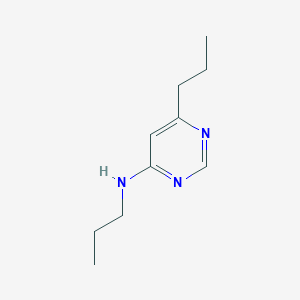
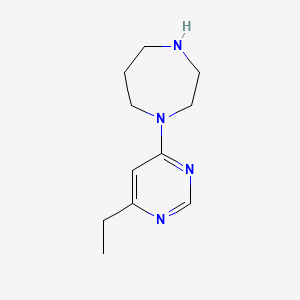
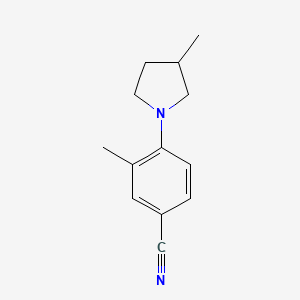


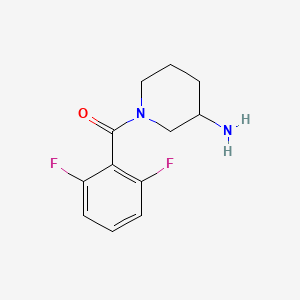

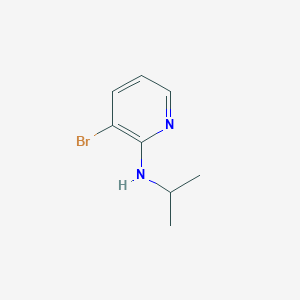

![2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488556.png)